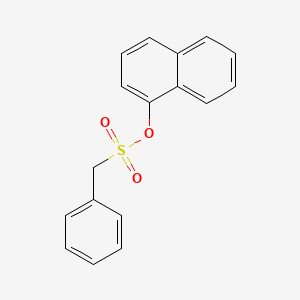

Naphthalen-1-yl phenylmethanesulfonate

説明

Naphthalen-1-yl phenylmethanesulfonate is an organic compound featuring a naphthalene moiety substituted at the 1-position with a phenylmethanesulfonate ester group. This ester group consists of a sulfonate (-SO₃⁻) linked to a phenylmethyl (-CH₂C₆H₅) group. The compound is structurally related to sulfonate esters used in organic synthesis, pharmaceuticals, and materials science due to their stability and reactivity as leaving groups or protecting groups .

特性

CAS番号 |

15161-05-4 |

|---|---|

分子式 |

C17H14O3S |

分子量 |

298.4 g/mol |

IUPAC名 |

naphthalen-1-yl phenylmethanesulfonate |

InChI |

InChI=1S/C17H14O3S/c18-21(19,13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |

InChIキー |

HJLMTMKRZDCTEC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Naphthalen-1-yl phenylmethanesulfonate can be synthesized through several methods. One common approach involves the reaction of naphthalene with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of naphthalen-1-yl phenylmethanesulfonate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

Naphthalen-1-yl phenylmethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions may yield corresponding sulfides or other reduced forms.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

科学的研究の応用

Naphthalen-1-yl phenylmethanesulfonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

作用機序

The mechanism by which naphthalen-1-yl phenylmethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can participate in various chemical reactions, influencing the activity of biological molecules and pathways. Specific pathways may include those involved in oxidative stress, signal transduction, and metabolic regulation.

類似化合物との比較

Structural Analogues and Functional Group Effects

A. 2-Phenylnaphthalen-1-yl Trifluoromethanesulfonate (CAS 1341128-28-6)

- Molecular Formula : C₁₇H₁₁F₃O₃S

- Key Properties : Boiling point = 449.4 ± 45.0 °C (predicted); Density = 1.407 ± 0.06 g/cm³ .

- Reactivity : The trifluoromethanesulfonate (triflate) group is a strong electron-withdrawing group, making this compound highly reactive in nucleophilic substitution and cross-coupling reactions. Triflates are superior leaving groups compared to phenylmethanesulfonates, which exhibit lower reactivity due to reduced electron-withdrawing effects .

B. Naphthalen-1-yl Phenyl Carbonate (CAS 17145-98-1)

- Functional Group : Carbonate (-OCO₂C₆H₅).

- Stability : Carbonates are less stable than sulfonates and hydrolyze more readily under acidic or basic conditions. In contrast, sulfonate esters like phenylmethanesulfonate demonstrate greater hydrolytic stability, making them preferable for prolonged reactions .

C. (Naphthalen-1-yl) Boronic Acid

- Structure : Contains a boronic acid (-B(OH)₂) group.

- Crystallography: Forms layered networks via O–H⋯O hydrogen bonds, with packing efficiencies (e.g., layer index = 0.692 in monoclinic form) influenced by planar arrangements of the naphthalene and boronate groups .

- Applications : Boronic acids are widely used in Suzuki-Miyaura couplings, whereas sulfonate esters serve as electrophiles or protecting groups .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Group |

|---|---|---|---|---|---|

| Naphthalen-1-yl phenylmethanesulfonate* | C₁₇H₁₄O₃S | 298.36 | ~400–450 (predicted) | ~1.3–1.5 (predicted) | Phenylmethanesulfonate |

| 2-Phenylnaphthalen-1-yl triflate | C₁₇H₁₁F₃O₃S | 352.33 | 449.4 ± 45.0 | 1.407 ± 0.06 | Triflate |

| Naphthalen-1-yl phenyl carbonate | C₁₇H₁₂O₃ | 264.28 | Not reported | Not reported | Carbonate |

| (Naphthalen-1-yl) boronic acid | C₁₀H₉BO₂ | 187.99 | Sublimes >200 | 1.26 (orthorhombic) | Boronic acid |

*Predicted values based on structural analogs .

Spectroscopic and Crystallographic Data

- NMR : Sulfonate esters typically show deshielded protons adjacent to the sulfonate group. For example, in (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (), sulfonamide protons resonate at δ 2.42 (s, 3H, CH₃), whereas sulfonate esters may exhibit similar downfield shifts .

- Crystallography : The phenylmethanesulfonate group’s bulkiness may disrupt planar stacking observed in boronic acids (e.g., dihedral angles of ~40° between naphthalene and functional-group planes in boronic acid crystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。